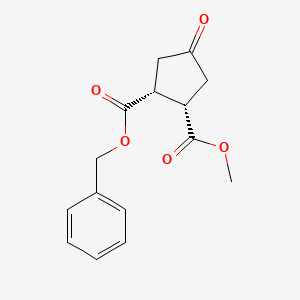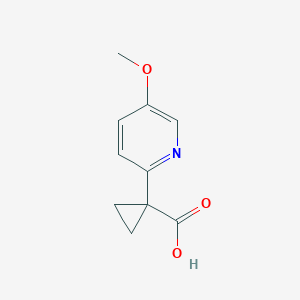
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
描述
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. This compound is characterized by a cyclopropane ring attached to a pyridine ring with a methoxy group at the 5-position and a carboxylic acid group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Carboxylation: Finally, the cyclopropane ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, strong nucleophiles
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyridine derivatives
Substitution: Halogenated pyridine derivatives
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
相似化合物的比较
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the cyclopropane ring and the methoxy group on the pyridine ring. Similar compounds include:
1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with the methoxy group at the 4-position.
1-(5-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with the methoxy group at the 3-position.
These compounds differ in their biological activity and chemical reactivity due to the position of the methoxy group on the pyridine ring.
属性
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-2-3-8(11-6-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZPLQXXNITDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737957 | |
| Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282549-26-1 | |
| Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


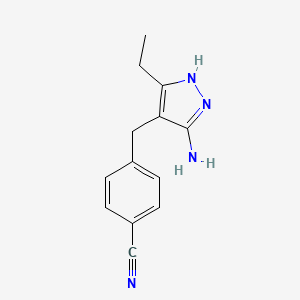

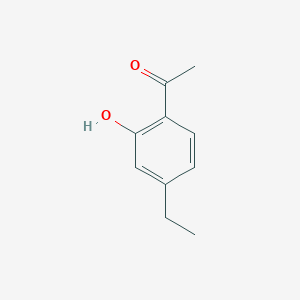
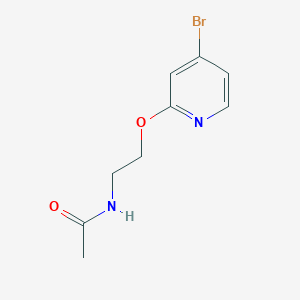
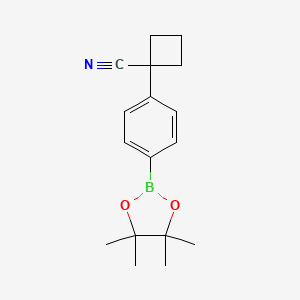
![4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1510103.png)
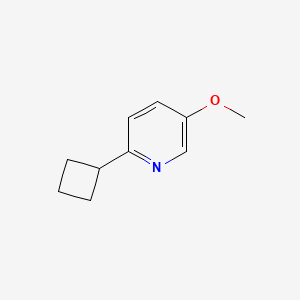

![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)
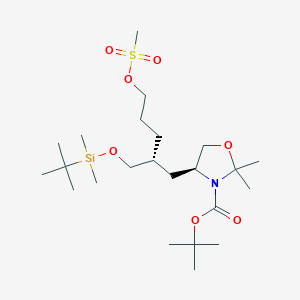
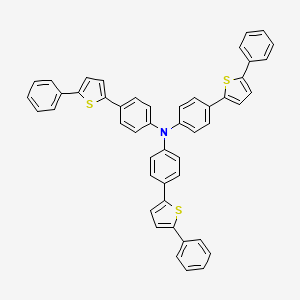
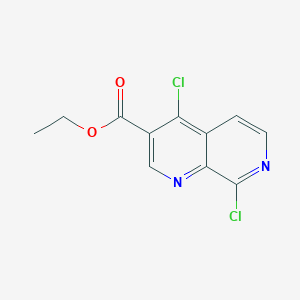
![9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole](/img/structure/B1510135.png)
